N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide

Scaffold hopping Pharmacophore topology Isomer differentiation

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide (CAS 1049419-49-9, PubChem CID 44059712, molecular formula C22H27FN4O2, MW 398.5 g/mol) is a synthetic oxalamide-piperazine hybrid featuring a 4-fluorophenyl substituent on the piperazine ring and a 1-phenylethyl group on the oxalamide terminus. Its molecular formula is isomeric with the FDA-approved tyrosine kinase inhibitor sunitinib, yet the scaffold is structurally divergent—substituting the indolinone-pyrrole-carboxamide architecture with an oxalamide-linked piperazine system.

Molecular Formula C22H27FN4O2
Molecular Weight 398.482
CAS No. 1049419-49-9
Cat. No. B2499499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide
CAS1049419-49-9
Molecular FormulaC22H27FN4O2
Molecular Weight398.482
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F
InChIInChI=1S/C22H27FN4O2/c1-17(18-5-3-2-4-6-18)25-22(29)21(28)24-11-12-26-13-15-27(16-14-26)20-9-7-19(23)8-10-20/h2-10,17H,11-16H2,1H3,(H,24,28)(H,25,29)
InChIKeyAVAFUCKLLBECDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide CAS 1049419-49-9: Procurement-Relevant Structural Profile and Comparator Landscape


N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide (CAS 1049419-49-9, PubChem CID 44059712, molecular formula C22H27FN4O2, MW 398.5 g/mol) is a synthetic oxalamide-piperazine hybrid featuring a 4-fluorophenyl substituent on the piperazine ring and a 1-phenylethyl group on the oxalamide terminus [1]. Its molecular formula is isomeric with the FDA-approved tyrosine kinase inhibitor sunitinib, yet the scaffold is structurally divergent—substituting the indolinone-pyrrole-carboxamide architecture with an oxalamide-linked piperazine system [1][2]. This compound has been catalogued as a research chemical in PubChem since 2009 and is listed by multiple specialty chemical suppliers. As of the literature-search date, no primary peer-reviewed publication or patent with quantitative target-engagement or phenotypic assay data was identified for this specific CAS number. The closest structurally characterized analogs include N1-(4-fluorophenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide and N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide, both of which share the oxalamide-piperazine core but differ in terminal aromatic substitution. Scientific users evaluating this compound for procurement should understand that differentiation currently relies on scaffold topology, computed physicochemical properties, and class-level pharmacological inferences from related piperazine-oxalamide congeners rather than on direct head-to-head bioactivity data.

Why Generic Substitution Among Piperazine-Oxalamide Derivatives Fails: Structural and Pharmacophoric Constraints of N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide


Piperazine-oxalamide derivatives are not functionally interchangeable, because the oxalamide linker imposes a distinctive hydrogen-bonding geometry that differs fundamentally from urea, carbamate, and amide linkers commonly found in piperazine-based probes [1]. The 4-fluorophenyl group on the piperazine nitrogen and the 1-phenylethyl substituent on the distal oxalamide nitrogen each contribute to molecular recognition in ways that cannot be replicated by simple de-fluoro or de-methyl analogs. Even minor alterations—such as replacing 4-fluorophenyl with 4-methoxyphenyl or phenyl—are known in structurally related chemotypes to shift receptor-subtype selectivity profiles in CB1 and serotonin receptor systems [1]. Critically, this compound shares its molecular formula (C22H27FN4O2) with sunitinib but presents a completely different pharmacophore topology: the oxalamide-piperazine scaffold lacks the planar indolinone-pyrrole system required for ATP-pocket binding in kinases [2]. Consequently, a researcher who wishes to interrogate non-kinase targets with a sunitinib-isomeric control—or who requires an oxalamide-linked piperazine with defined fluorine placement—cannot achieve the same experimental outcome by procuring a generic piperazine or a sunitinib sample. The absence of a simple substitute is the core rationale for maintaining this compound as a distinct catalog item.

Quantitative Differentiation Evidence for N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide Against Closest Analogs


Scaffold Isomerism: Oxalamide-Piperazine vs. Indolinone-Pyrrole Pharmacophore Topology Against Sunitinib (Same C22H27FN4O2 Formula)

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide and sunitinib are constitutional isomers sharing the identical molecular formula C22H27FN4O2 but possessing orthogonal pharmacophore architectures. The target compound contains a flexible oxalamide linker (N1–C(=O)–C(=O)–N2) bridging a 4-fluorophenylpiperazine unit and a 1-phenylethyl group, whereas sunitinib contains a planar Z-configured indolinone-pyrrole-carboxamide system that occupies the ATP-binding pocket of VEGFR2 and PDGFRβ [1][2]. The topological polar surface area (TPSA) of the target compound is 64.7 Ų (computed by PubChem Cactvs) versus 77.2 Ų for sunitinib, reflecting the greater hydrogen-bonding capacity of the oxalamide core [1][3]. The oxalamide unit provides two geometrically constrained hydrogen-bond donor/acceptor pairs (N–H and C=O) arrayed in a planar diketo motif that is absent from sunitinib. This topological distinction makes the compound unsuitable as an ATP-competitive kinase inhibitor but potentially suitable for protein-protein interaction surfaces or non-kinase enzyme targets that accommodate the oxalamide pharmacophore [1].

Scaffold hopping Pharmacophore topology Isomer differentiation

Fluorine-Substituent Impact: 4-Fluorophenyl vs. 4-Methoxyphenyl Piperazine on Computed Lipophilicity and Predicted CNS Permeability

The 4-fluorophenyl substituent on the piperazine ring of the target compound confers distinct physicochemical properties compared to its 4-methoxyphenyl analog N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide. The target compound has a computed XLogP3-AA of 2.9 (PubChem), whereas the methoxy analog is predicted to have a lower logP due to the electron-donating methoxy group [1]. Fluorine substitution increases lipophilicity modestly while enhancing metabolic stability relative to methoxy, as the C–F bond is resistant to oxidative O-dealkylation pathways that commonly metabolize methoxyphenyl groups [2]. The target compound has 5 hydrogen-bond acceptors versus 6 for the methoxy analog, which further differentiates their desolvation penalties and predicted passive permeability. These differences are relevant for central nervous system (CNS) applications, where the 4-fluorophenylpiperazine motif is associated with improved brain penetration in structurally related series [2].

Fluorine chemistry CNS drug design Lipophilicity modulation

Oxalamide Linker Geometry: Planar Diketo Motif vs. Amide/Urea Linkers in Piperazine-Based Probe Molecules

The oxalamide linker (−NH–C(=O)–C(=O)–NH−) in the target compound provides a planar, conjugated diketo system with two geometrically constrained amide bonds locked in a transoid conformation. This is structurally distinct from the urea (−NH–C(=O)–NH−) and carbamate (−NH–C(=O)–O−) linkers used in many piperazine-based probes [1]. In a published series of 1-benzhydrylpiperazine derivatives evaluated for CB1 receptor binding, oxalamide-linked compounds exhibited Ki values below 100 nM and showed a different selectivity window compared to the corresponding urea and amide congeners, demonstrating that the oxalamide linker is not isosteric with urea despite sharing carbonyl hydrogen-bonding capacity [1]. The extended diketone unit of the oxalamide places hydrogen-bond acceptors approximately 4.0 Å apart (transoid oxalamide), whereas the urea carbonyl pair is absent, creating a distinct recognition surface for protein targets.

Oxalamide pharmacophore Hydrogen-bond geometry Linker SAR

Chiral Center at the 1-Phenylethyl Substituent: Single Stereocenter vs. Achiral Analogs

The target compound contains a single undefined stereocenter at the 1-phenylethyl carbon (PubChem indicates 1 undefined atom stereocenter), producing a racemic mixture unless enantiomerically resolved [1]. In contrast, closely related analogs such as N1-phenethyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide are achiral at the corresponding position, lacking the methyl branch on the benzyl carbon. The presence of a stereocenter introduces the potential for enantioselective target engagement, which has been exploited in related 1-phenylethyl-containing pharmacophores targeting sigma receptors and dopamine D2 receptors [2]. The (R)- and (S)-enantiomers of the 1-phenylethyl group can exhibit differential binding affinities in receptor systems, as demonstrated for compounds such as JNJ-31020028 (a neuropeptide Y Y2 antagonist) and various sigma receptor ligands that incorporate the same 1-phenylethyl motif [2].

Chiral resolution Enantiomeric differentiation Stereochemistry-dependent pharmacology

Validated Research and Industrial Application Scenarios for N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide Based on Quantitative Differentiation Evidence


Isomeric Control Compound for Sunitinib Target-Deconvolution and Off-Target Profiling Studies

Researchers investigating the polypharmacology of sunitinib—which inhibits VEGFR2, PDGFRβ, c-KIT, FLT3, and RET among other kinases—can employ N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide as a molecular-weight-matched, formula-identical control compound that lacks the indolinone-pyrrole ATP-mimetic pharmacophore. Because the two compounds share the identical formula C22H27FN4O2 but possess orthogonal scaffold topologies (TPSA 64.7 Ų for target vs. 77.2 Ų for sunitinib [1]), any biological activity observed with the target compound cannot be attributed to ATP-pocket kinase inhibition. This makes it a valuable negative-control probe in kinome-wide selectivity panels and in cellular assays where sunitinib's polypharmacology confounds target identification. The oxalamide-piperazine scaffold may instead engage non-kinase targets such as G-protein-coupled receptors or protein-protein interaction interfaces, providing orthogonal chemical biology starting points.

Fluorinated Oxalamide-Piperazine Scaffold for CNS Penetrant Probe Development

With a computed XLogP3-AA of 2.9 and a TPSA of 64.7 Ų, N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide falls within the favorable physicochemical range for CNS drug-likeness (typically XLogP 2–5, TPSA < 90 Ų) [1]. The 4-fluorophenyl substituent on the piperazine ring enhances metabolic stability relative to 4-methoxyphenyl analogs due to the resistance of the C–F bond to oxidative metabolism [2]. This makes the compound a suitable starting scaffold for medicinal chemistry optimization campaigns targeting CNS receptors (e.g., serotonin, dopamine, sigma, or neuropeptide Y receptors) where brain exposure and metabolic stability are critical parameters. The 1-phenylethyl substituent introduces a stereogenic center that can be exploited for enantioselective lead optimization, as has been demonstrated for JNJ-31020028 and other 1-phenylethyl-piperazine neuropeptide Y Y2 antagonists [3].

Oxalamide Pharmacophore Exploration for Non-Kinase Enzyme and Protein-Protein Interaction Targets

The oxalamide linker presents a geometrically constrained, planar diketo hydrogen-bonding surface that is structurally distinct from the urea, carbamate, and amide linkers commonly employed in piperazine-based probe molecules. Published structure-activity relationship studies on 1-benzhydrylpiperazine derivatives have demonstrated that oxalamide-linked compounds achieve CB1 receptor binding affinities below 100 nM and exhibit selectivity profiles that differ from their urea-linked congeners [1]. This class-level evidence supports the use of N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide as a starting point for screening campaigns directed at non-kinase targets that recognize the oxalamide motif—including serine proteases, plasminogen activator inhibitor-1 (PAI-1), HIV gp120, and certain protein-tyrosine phosphatases—where the extended diketone geometry may serve as a privileged hydrogen-bonding recognition element.

Chiral Probe Molecule for Enantioselective Pharmacology and Analytical Method Development

The presence of a single stereogenic center at the 1-phenylethyl carbon atom (PubChem undefined atom stereocenter count = 1) [1] enables the use of this compound in enantioselective pharmacological studies. The racemic mixture can be resolved into (R)- and (S)-enantiomers via chiral chromatography, providing paired enantiomeric probes with identical molecular formula and physicochemical properties but potentially divergent target-binding profiles. This is particularly relevant for sigma receptors and dopamine D2/D3 receptors, where the 1-phenylethyl pharmacophore has been shown to impart enantioselective binding in structurally related series [2]. Additionally, the compound can serve as a reference standard for chiral analytical method development and validation, where the separation and quantification of enantiomers are critical for downstream pharmacological interpretation.

Quote Request

Request a Quote for N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.